SNT-207858 Free Base: A Technical Overview of a Selective Melanocortin-4 Receptor Antagonist
SNT-207858 Free Base: A Technical Overview of a Selective Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNT-207858 is a potent, selective, and orally bioavailable non-peptidic antagonist of the melanocortin-4 receptor (MC4R). It has demonstrated the ability to cross the blood-brain barrier and has been investigated for its therapeutic potential in conditions characterized by anorexia and body weight loss, particularly cancer-induced cachexia. This technical guide provides a comprehensive overview of the available preclinical data on SNT-207858, including its mechanism of action, pharmacological properties, and key experimental findings.
Introduction
Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and systemic inflammation, is a common and debilitating complication of chronic diseases such as cancer. The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in the regulation of food intake and energy homeostasis. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in appetite and an increase in energy expenditure. In pathological states like cancer, dysregulation of this pathway can contribute significantly to the development of cachexia.
SNT-207858 has emerged as a promising small molecule antagonist designed to block the anorexigenic signaling of the MC4R, thereby stimulating food intake and mitigating weight loss. This document synthesizes the publicly available scientific information on SNT-207858 free base.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl]-1-piperidinyl]ethyl]-1-pyrrolidinecarboxamide |
| CAS Number | 1104662-66-9 (free base) |
| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ |
| Molecular Weight | 616.6 g/mol |
Mechanism of Action and Signaling Pathway
SNT-207858 functions as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR). In the central nervous system, particularly the hypothalamus, the MC4R is a key regulator of energy balance.
The MC4R Signaling Pathway:
Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons release α-MSH, which binds to and activates the MC4R on second-order neurons. This activation leads to a signaling cascade that ultimately results in decreased food intake and increased energy expenditure. Conversely, agouti-related peptide (AgRP) neurons release AgRP, an endogenous antagonist/inverse agonist of the MC4R, which blocks α-MSH binding and promotes food intake.
In cachexia, inflammatory cytokines can stimulate POMC neurons, leading to an overproduction of α-MSH and a subsequent increase in MC4R signaling, contributing to anorexia and weight loss.
SNT-207858 competitively inhibits the binding of α-MSH to the MC4R, thereby blocking its anorexigenic signaling. This leads to an increase in food intake and a reduction in energy expenditure, counteracting the metabolic effects of cachexia.
Figure 1: Simplified signaling pathway of the melanocortin-4 receptor (MC4R) and the antagonistic action of SNT-207858.
Pharmacological Data
In Vitro Receptor Binding and Functional Activity
SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the MC4R. The following table summarizes the key findings.
| Parameter | Value | Receptor Subtype |
| Binding Affinity (IC₅₀) | 22 nM | MC4R |
| Functional Antagonism (IC₅₀) | 11 nM | MC4R |
| Selectivity vs. MC3R | 170-fold | MC4R vs. MC3R |
| Selectivity vs. MC5R | 40-fold | MC4R vs. MC5R |
Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.
Experimental Protocols
Detailed, step-by-step experimental protocols for the in vitro assays are not fully available in the public domain. However, based on standard pharmacological practices, the following general methodologies were likely employed.
General Workflow for In Vitro Assays:
Figure 2: General experimental workflow for in vitro characterization of SNT-207858.
Preclinical In Vivo Studies
The efficacy of SNT-207858 has been evaluated in a murine model of cancer-induced cachexia.
C26 Adenocarcinoma-Induced Cachexia Model
| Parameter | Description |
| Animal Model | Male BALB/c mice |
| Tumor Model | Subcutaneous implantation of C26 adenocarcinoma cells |
| Treatment | SNT-207858 |
| Dosage | 30 mg/kg |
| Route of Administration | Oral gavage |
| Frequency | Once daily |
| Duration | 15 days |
| Key Outcomes | - Significantly reduced tumor-induced body weight loss.- Animals treated with SNT-207858 showed slight gains in fat mass and lean body mass compared to vehicle-treated controls. |
Data sourced from Weyermann P, et al. PLoS One. 2009;4(3):e4774.
Experimental Protocol
A detailed, step-by-step protocol for the in vivo study is not publicly available. The following represents a generalized workflow for such an experiment.
General Workflow for In Vivo Cachexia Study:
